molecular formula C26H25N3O7 B6517342 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 899922-13-5

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

Numéro de catalogue: B6517342
Numéro CAS: 899922-13-5
Poids moléculaire: 491.5 g/mol
Clé InChI: XJLATZRRWQZWFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide” features a tetrahydroquinazoline-dione core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group at the N-position. The acetamide linkage may enhance solubility and metabolic stability compared to ester or thioether analogs.

Propriétés

IUPAC Name

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O7/c1-33-18-11-9-16(10-12-18)27-23(30)15-28-20-8-6-5-7-19(20)25(31)29(26(28)32)17-13-21(34-2)24(36-4)22(14-17)35-3/h5-14H,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLATZRRWQZWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide , commonly referred to as C260-0244 , has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H27N3O7
  • Molecular Weight : 491.5 g/mol
  • CAS Number : 892266-99-8

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)1.38Induction of apoptosis via mitochondrial pathway
PC-3 (Prostate Cancer)2.52Inhibition of β-tubulin polymerization
HCT-116 (Colon Cancer)3.21Cell cycle arrest at G2/M phase

These results indicate that the compound may effectively disrupt cellular processes critical for cancer cell survival and proliferation.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in significant cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
  • Tubulin Inhibition : Similar to other known anticancer agents, this compound inhibits β-tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized and evaluated various derivatives of quinazolinone compounds, including C260-0244. The study reported that C260-0244 exhibited superior cytotoxicity compared to traditional chemotherapeutics such as podophyllotoxin .

Additionally, a comparative analysis highlighted that compounds with similar structural motifs showed varied biological activities based on their substituents and stereochemistry. This suggests that further modification of C260-0244 could yield even more potent derivatives.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Trimethoxyphenyl vs.
  • Acetamide Linkage : The target’s acetamide group contrasts with thioacetamide (Compound 12) or ester linkages (), which alter electronic properties and metabolic stability. Thioethers may increase lipophilicity but reduce oxidative stability .

Key Observations :

  • Synthetic Complexity : The target compound likely requires multi-step synthesis involving cyclocondensation () or Pd-catalyzed cross-coupling (), similar to Compound 4l.
  • Yield Optimization : Yields for analogs range from 61% to 81%, suggesting room for optimization in the target’s synthesis .

Analytical and Computational Comparisons

  • Molecular Networking: MS/MS-based clustering () could group the target with other quinazolinones based on fragmentation patterns (e.g., loss of CO or methoxy groups). A high cosine score (>0.8) would indicate structural similarity to combretastatin analogs .
  • Dereplication Challenges : Differentiation from analogs like Compound 12 requires high-resolution MS and NMR to identify substituent-specific peaks (e.g., trimethoxy vs. sulfamoyl) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.